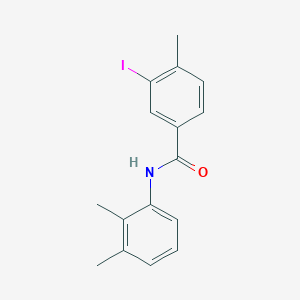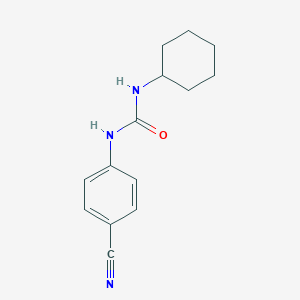![molecular formula C21H22F3N3OS B319642 1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319642.png)
1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a quinazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Quinazoline Moiety: This can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Final Coupling Reaction: The final step involves coupling the piperidine, trifluoromethyl, and quinazoline intermediates using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of Catalysts: Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反应分析
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
相似化合物的比较
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}ethanone
- 1-(4-Methylpiperidin-1-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}ethanone
Uniqueness
1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone is unique due to its combination of a piperidine ring, trifluoromethyl group, and quinazoline moiety
属性
分子式 |
C21H22F3N3OS |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
1-(4-methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H22F3N3OS/c1-13-8-10-27(11-9-13)17(28)12-29-20-25-18-15-5-3-2-4-14(15)6-7-16(18)19(26-20)21(22,23)24/h2-5,13H,6-12H2,1H3 |
InChI 键 |
RKYBMCOSMIXPHQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F |
规范 SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,3-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B319560.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B319562.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B319563.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B319565.png)
![5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B319567.png)


![N-cyclohexyl-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319574.png)
![5-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B319578.png)
![4-(2,4-dichlorophenoxy)-N-[(2,3-dimethylphenyl)carbamothioyl]butanamide](/img/structure/B319579.png)
![N-(2,3-dimethylphenyl)-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319580.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B319581.png)
![3-chloro-N-[(2,3-dimethylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B319582.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B319583.png)
